

N-Fmoc-3-fluoro-L-tyrosine molecular weight

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Compound of Interest

Compound Name: **N-Fmoc-3-fluoro-L-tyrosine**

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An In-Depth Technical Guide to **N-Fmoc-3-fluoro-L-tyrosine**: Properties, Synthesis, and Application in Peptide Drug Development

Abstract

N-(9-Fluorenylmethoxycarbonyl)-3-fluoro-L-tyrosine (**N-Fmoc-3-fluoro-L-tyrosine**) is a pivotal synthetic amino acid derivative that serves as a critical building block in modern peptide chemistry and drug discovery. The strategic placement of a fluorine atom on the tyrosine side chain, combined with the versatile Fmoc protecting group, provides researchers with a powerful tool to enhance the pharmacological profiles of therapeutic peptides. This guide offers a comprehensive overview of **N-Fmoc-3-fluoro-L-tyrosine**, detailing its physicochemical properties, analytical characterization, and its application in Solid-Phase Peptide Synthesis (SPPS). We will explore the causality behind experimental choices for its incorporation into peptide sequences and discuss the profound impact of fluorination on peptide stability, conformation, and biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated amino acids to overcome challenges in peptide-based therapeutics.

Introduction: The Rise of Fluorinated Amino Acids in Drug Discovery

The selective introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for enhancing drug efficacy, metabolic stability, and bioavailability.^[1] Fluorinated amino acids (FAAs) have become indispensable tools, bridging the gap between small molecule design and the rapidly expanding field of peptide therapeutics.^{[2][3]} Peptides

offer high specificity and low toxicity but are often hampered by poor metabolic stability and low cell permeability. The incorporation of FAAs, such as 3-fluoro-L-tyrosine, can profoundly alter the physicochemical properties of a peptide, addressing these intrinsic limitations.[\[4\]](#)

N-Fmoc-3-fluoro-L-tyrosine is the preeminent reagent for introducing this modification using the robust and widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology. The Fmoc group provides temporary protection of the alpha-amino group, allowing for sequential, controlled elongation of the peptide chain on a solid support.[\[5\]](#) This guide provides the technical foundation necessary to effectively utilize this valuable building block.

Physicochemical Properties and Structural Analysis

The utility of **N-Fmoc-3-fluoro-L-tyrosine** stems from its unique chemical structure, which combines the features of a natural amino acid, a strategic fluorine modification, and a chemically orthogonal protecting group.

2.1 Core Data Summary The fundamental properties of **N-Fmoc-3-fluoro-L-tyrosine** are summarized below for quick reference.

| Property | Value | Source(s) |
|-------------------|---|---|
| Molecular Weight | 421.42 g/mol | [6] [7] |
| Molecular Formula | C ₂₄ H ₂₀ FNO ₅ | [6] [7] |
| CAS Number | 1270290-56-6 | [7] |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | [7] |
| Appearance | White to off-white solid | [8] |
| Parent Amino Acid | 3-Fluoro-L-tyrosine | [9] |

2.2 Structural Breakdown The molecule can be deconstructed into three key functional components:

- 3-Fluoro-L-tyrosine Core: The L-tyrosine scaffold ensures recognition by ribosomal machinery (in biological contexts) and provides the fundamental peptide backbone structure. The fluorine atom at the 3-position of the phenyl ring is electron-withdrawing, which lowers the pKa of the adjacent phenolic hydroxyl group compared to natural tyrosine. This modification can significantly alter hydrogen bonding capabilities and electrostatic interactions at the target interface.
- N- α -Fmoc Protecting Group: The fluorenylmethoxycarbonyl group is a large, hydrophobic moiety that prevents unintended reactions at the N-terminus during peptide chain elongation. Its critical feature is its lability to basic conditions (e.g., piperidine), allowing for its clean removal without disturbing the acid-labile side-chain protecting groups, a principle known as orthogonality that is central to successful SPPS.[\[5\]](#)
- Carboxylic Acid: The free carboxylic acid is the reactive site for coupling to the N-terminus of the growing peptide chain anchored to the solid support.

Synthesis and Analytical Characterization

Commercial availability of **N-Fmoc-3-fluoro-L-tyrosine** is widespread, but an understanding of its synthesis and analytical validation is crucial for ensuring experimental success. The standard synthesis involves the reaction of 3-fluoro-L-tyrosine with an Fmoc-donating reagent, such as Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.

A self-validating protocol for quality control is essential before its use in synthesis.

3.1 Key Analytical Protocols

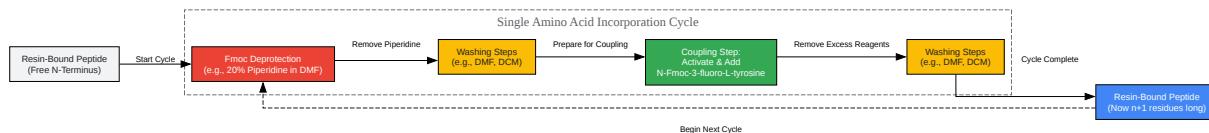
- High-Performance Liquid Chromatography (HPLC): Purity is paramount in SPPS. A reversed-phase HPLC analysis (e.g., using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid) is performed to determine the purity of the reagent, which should typically be $\geq 97\%$.[\[8\]](#)
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the identity of the compound by verifying its molecular weight. The expected $[M-H]^-$ ion would be observed at m/z 420.4.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR confirm the overall structure, while ^{19}F NMR provides a distinct signal confirming the presence and chemical environment of the fluorine atom, serving as an unambiguous marker for successful fluorination.[10]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of **N-Fmoc-3-fluoro-L-tyrosine** is its incorporation into synthetic peptides via Fmoc-SPPS. This process involves a series of repeated cycles of deprotection, washing, and coupling.

4.1 General Workflow for SPPS Incorporation The following diagram illustrates the standard cycle for adding an **N-Fmoc-3-fluoro-L-tyrosine** residue to a peptide chain growing on a solid-phase resin.



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